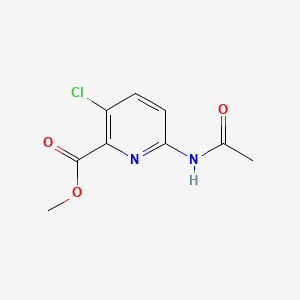

Methyl 6-acetamido-3-chloropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-acetamido-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSOQQFPAKOPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682438 | |

| Record name | Methyl 6-acetamido-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-62-4 | |

| Record name | Methyl 6-acetamido-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Methyl 6 Acetamido 3 Chloropicolinate

Reactivity of the Pyridine (B92270) Heterocyclic Ring System

The pyridine ring in Methyl 6-acetamido-3-chloropicolinate is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further modulated by the electronic effects of the substituents at the C-2, C-3, and C-6 positions. The methoxycarbonyl group at C-2 and the chloro group at C-3 are electron-withdrawing, further decreasing the electron density of the ring. Conversely, the acetamido group at C-6 is an electron-donating group through resonance, which partially counteracts the electron-withdrawing effects.

Nucleophilic Aromatic Substitution at Activated Positions (C-3 and C-6)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a significant class of reactions. The feasibility and regioselectivity of such reactions on this compound are determined by the nature of the leaving group and the stability of the intermediate Meisenheimer complex.

Substitution at C-3: The chloro group at the C-3 position is a potential leaving group. However, nucleophilic substitution at the 3-position of pyridines is generally less favorable than at the 2- or 4-positions. youtube.comyoutube.comquimicaorganica.org This is because attack at C-3 does not allow for the delocalization of the resulting negative charge onto the electronegative nitrogen atom in the intermediate complex, making the intermediate less stable. youtube.comyoutube.com Despite this, if a strong nucleophile is used under forcing conditions, substitution of the chloro group may occur. The reactivity of halopyridines in SNAr can be influenced by the nucleophile, and in some cases, the reaction rate is determined by the addition of the nucleophile rather than the departure of the leaving group. sci-hub.se

Substitution at C-6: The acetamido group at the C-6 position is generally considered a poor leaving group for SNAr reactions. For substitution to occur at this position, the acetamido group would need to be activated, for instance, by conversion to a more reactive derivative. However, the C-6 position is activated towards nucleophilic attack due to its para relationship with the electron-withdrawing ring nitrogen. Should a transformation convert the acetamido group into a better leaving group, this position would be susceptible to nucleophilic attack.

The relative reactivity between the C-3 and C-6 positions towards nucleophiles is a nuanced issue. While the chloro group is a better leaving group, the C-6 position is electronically more activated for nucleophilic attack. The outcome of a nucleophilic substitution reaction would likely depend on the specific nucleophile and reaction conditions employed. Studies on 3-substituted 2,6-dichloropyridines have shown that steric factors from the 3-substituent can direct nucleophilic attack towards the 6-position. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the ring's electron-deficient nature and the fact that under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq However, the presence of the strongly activating acetamido group at C-6 can facilitate such reactions.

The directing effects of the substituents on the pyridine ring are as follows:

6-Acetamido group: This is a strong activating group and an ortho, para-director. Since the para position is occupied by the nitrogen atom, it directs incoming electrophiles to the ortho position, which is C-5.

3-Chloro group: Halogens are deactivating groups but are ortho, para-directors. It would direct incoming electrophiles to the C-2 and C-4 positions.

2-Methoxycarbonyl group: This is a deactivating group and a meta-director, directing incoming electrophiles to the C-4 and C-6 positions.

In polysubstituted rings, the most powerful activating group typically governs the position of substitution. pearson.com In this molecule, the 6-acetamido group is the most potent activating group. Therefore, electrophilic aromatic substitution is most likely to occur at the position ortho to the acetamido group, which is the C-5 position . The combined deactivating effects of the chloro and methoxycarbonyl groups would likely necessitate vigorous reaction conditions to achieve substitution.

| Substituent | Position | Electronic Effect | Directing Effect |

| Methoxycarbonyl | C-2 | Deactivating | meta (to C-4, C-6) |

| Chloro | C-3 | Deactivating | ortho, para (to C-2, C-4) |

| Acetamido | C-6 | Activating | ortho, para (to C-5, N) |

Oxidation and Reduction Pathways of the Pyridine Nucleus

Oxidation: The pyridine nitrogen in this compound can be oxidized to an N-oxide. The success of this reaction depends on the electronic properties of the substituents. The presence of the electron-donating acetamido group should facilitate N-oxidation, while the electron-withdrawing chloro and methoxycarbonyl groups would make it more difficult. Studies on the N-oxidation of 3-substituted pyridines have shown that reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective. tandfonline.comnih.gov It has also been demonstrated that selective N-oxidation of pyridines can be achieved even in the presence of other amine functionalities. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, although this often requires high pressures and temperatures. acsgcipr.org The presence of substituents on the ring can influence the reaction's feasibility and may lead to side reactions. For instance, catalytic hydrogenation can sometimes result in dehalogenation. u-tokyo.ac.jp Therefore, reduction of this compound under such conditions could potentially lead to a mixture of products, including the dechlorinated pyridine, the reduced piperidine ring, and the dechlorinated piperidine. More recent methods for amide hydrogenation using homogeneous catalysts operate under milder conditions and may offer more selectivity. st-andrews.ac.uknih.gov

Transformations Involving the Acetamido Functional Group

The acetamido group at the C-6 position offers several avenues for chemical modification, including hydrolysis and reactions at the nitrogen atom.

Selective Hydrolysis of the Amide Bond

Hydrolysis of the acetamido group to the corresponding amine (Methyl 6-amino-3-chloropicolinate) is a potential transformation. However, this requires careful selection of reaction conditions to avoid the simultaneous hydrolysis of the methyl ester at the C-2 position. Amide hydrolysis, in general, requires more forcing conditions (either strongly acidic or basic) than ester hydrolysis. dalalinstitute.combham.ac.ukyoutube.com

To achieve selective amide hydrolysis, one might employ mild basic conditions. Since the amide bond is generally more resistant to hydrolysis than an ester bond, carefully controlled treatment with a weak base like sodium bicarbonate or dilute sodium hydroxide (B78521) at room temperature could potentially cleave the ester while leaving the amide intact, which is the opposite of the desired outcome. However, some methods have been developed for the selective hydrolysis of amides in the presence of esters. One such method employs a copper(II)/glyoxal system at a controlled pH. acs.org Another approach could be enzymatic hydrolysis, which can offer high selectivity.

| Hydrolysis Condition | Expected Outcome on Ester | Expected Outcome on Amide | Selectivity for Amide Hydrolysis |

| Strong Acid (e.g., HCl, heat) | Hydrolysis | Hydrolysis | Low |

| Strong Base (e.g., NaOH, heat) | Hydrolysis | Hydrolysis | Low |

| Mild Base (e.g., NaHCO3, RT) | Potential Hydrolysis | Likely Stable | Very Low |

| Copper(II)/Glyoxal (pH 3.5) | Likely Stable | Potential Hydrolysis | Possible acs.org |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamido group possesses a lone pair of electrons and an acidic proton, allowing for both N-alkylation and N-acylation reactions. These reactions would typically proceed via deprotonation of the amide N-H with a strong base (e.g., sodium hydride) to form an amidate anion. This anion can then act as a nucleophile, attacking an alkyl halide (for N-alkylation) or an acyl halide/anhydride (B1165640) (for N-acylation).

The acidity of the acetamido proton is enhanced by the electron-withdrawing nature of the adjacent acetyl group and the pyridine ring. The resulting N-substituted products would have altered steric and electronic properties, which could be useful for further synthetic modifications or for structure-activity relationship studies. While general methods for N-acylation of amines are well-established, orientjchem.orggoogle.com the specific application to the acetamido group of this molecule would require careful optimization of the base and reaction conditions to avoid competing reactions at other sites of the molecule.

Condensation Reactions of the Amide Proton

Reactions of the Methyl Ester Moiety

The methyl ester group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and amidation.

Acid- and Base-Catalyzed Ester Hydrolysis

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-acetamido-3-chloropicolinic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The reaction is typically driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. nih.govyoutube.com

Base-Catalyzed Ester Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in the irreversible hydrolysis of the ester to form the corresponding carboxylate salt. masterorganicchemistry.com This process, known as saponification, is generally faster and more efficient than acid-catalyzed hydrolysis. nih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.comlibretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 6-acetamido-3-chloropicolinic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 6-acetamido-3-chloropicolinic acid |

| Catalyst | Reactant | Product |

| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 6-acetamido-3-chloropicolinate |

| Base (e.g., NaOEt) | Ethanol | Ethyl 6-acetamido-3-chloropicolinate |

Amidation and Hydrazinolysis of the Ester Group

The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. rsc.orgresearchgate.net This reaction, often referred to as aminolysis, typically requires heating or catalytic activation. researchgate.net The direct amidation of esters can be promoted by various catalysts. uoanbar.edu.iq

Amidation: Reaction with an amine, such as benzylamine, would yield the corresponding N-benzyl-6-acetamido-3-chloropicolinamide.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into the corresponding hydrazide, 6-acetamido-3-chloropicolinohydrazide. This hydrazide derivative can be a valuable intermediate for the synthesis of various heterocyclic compounds.

| Reagent | Product |

| Ammonia | 6-acetamido-3-chloropicolinamide |

| Primary/Secondary Amine (e.g., RNH₂) | N-Alkyl-6-acetamido-3-chloropicolinamide |

| Hydrazine Hydrate | 6-acetamido-3-chloropicolinohydrazide |

Reactivity of the Chloro Substituent at C-3

The chlorine atom at the C-3 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this position is influenced by the electronic effects of the other substituents on the ring.

Direct Nucleophilic Displacement Reactions

The chloro group at the C-3 position can be displaced by a variety of nucleophiles. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the reactivity of a specific halopyridine towards nucleophilic substitution depends on the position of the halogen and the nature of other substituents. In general, halogens at the 2- and 4-positions are more reactive towards nucleophilic substitution than a halogen at the 3-position due to better stabilization of the Meisenheimer intermediate.

The acetamido group at the 6-position is an electron-donating group, which would tend to decrease the reactivity of the ring towards nucleophilic attack. Conversely, the methyl ester at the 2-position is an electron-withdrawing group, which would activate the ring. The net effect of these substituents on the reactivity of the 3-chloro position would require specific experimental investigation.

Potential nucleophiles for the displacement of the chloro group include:

Amines: Reaction with primary or secondary amines could lead to the corresponding 3-amino derivatives.

Alkoxides: Treatment with sodium methoxide, for example, could yield the 3-methoxy derivative.

Thiols: Reaction with thiols in the presence of a base could afford the corresponding 3-thioether.

The specific conditions required for these transformations (e.g., temperature, solvent, catalyst) would need to be determined experimentally.

| Nucleophile (Nu⁻) | Product |

| R₂NH (e.g., Piperidine) | Methyl 6-acetamido-3-(piperidin-1-yl)picolinate |

| RO⁻ (e.g., MeO⁻) | Methyl 6-acetamido-3-methoxypicolinate |

| RS⁻ (e.g., PhS⁻) | Methyl 6-acetamido-3-(phenylthio)picolinate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

The chlorine atom at the 3-position and the potential for reaction at the 6-position of the picolinate (B1231196) ring make this compound a candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures.

C-C Bond Formation:

Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar chloropicolinates provides valuable insights. For instance, the Suzuki coupling of unprotected 4-amino-6-chloropicolinates has been successfully demonstrated, indicating that the chlorine atom at the 6-position is reactive under palladium catalysis. google.com In the case of this compound, the chlorine at the 3-position would be the primary site for such coupling reactions.

A typical Suzuki-Miyaura reaction would involve the coupling of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst Precursor | Phosphine Ligand | Typical Base |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ |

| PdCl₂(dppf) | dppf | Na₂CO₃ |

| Pd(PPh₃)₄ | - | K₃PO₄ |

This table presents common catalyst systems for Suzuki-Miyaura reactions and does not represent specific tested conditions for this compound.

C-N and C-O Bond Formation:

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. This reaction would involve coupling this compound with a primary or secondary amine. Patents have described Buchwald-Hartwig conditions for the amination of related chloropicolinate structures, often employing a palladium catalyst with a specialized phosphine ligand. google.comgoogleapis.com

Similarly, palladium-catalyzed C-O bond formation (etherification) can be envisioned, coupling the chloropicolinate with an alcohol or a phenol. The success of these reactions is highly dependent on the catalyst system and the nature of the coupling partners.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into a highly reactive organometallic species. nih.gov In the context of this compound, the chlorine atom at the 3-position can potentially undergo exchange with a strong organometallic base, such as an organolithium or a Grignard reagent.

This reaction would generate a lithiated or magnesiated picolinate intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the exchange of a chloro-substituent more challenging than that of bromo or iodo analogs. nih.gov However, for electron-deficient aromatic systems like pyridines, this reaction can still be feasible. The presence of other functional groups, such as the ester and amide, must be considered as they can also react with the strong bases used. Low temperatures are typically required to control the reactivity and prevent side reactions. google.com

Table 2: Common Reagents for Halogen-Metal Exchange

| Reagent | Typical Solvent | Temperature Range |

| n-Butyllithium | THF, Diethyl ether | -78 °C to -100 °C |

| sec-Butyllithium | THF, Diethyl ether | -78 °C to -100 °C |

| tert-Butyllithium | THF, Pentane | -78 °C to -120 °C |

| Isopropylmagnesium chloride (i-PrMgCl) | THF | -20 °C to 0 °C |

| i-PrMgCl·LiCl | THF | -40 °C to 25 °C |

This table provides general information on reagents used for halogen-metal exchange and does not represent specific tested conditions for this compound.

Chemo- and Regioselectivity in Multi-functionalized Picolinate Systems

The presence of multiple reactive sites in this compound introduces challenges and opportunities related to chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential reaction at one position over another.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of different carbon-halogen bonds is a key factor. For dihalogenated pyridines, the site of reaction can often be controlled by the choice of catalyst and reaction conditions. nih.govwhiterose.ac.uknsf.govnih.govacs.org Generally, the halogen at a position that is more electron-deficient (e.g., ortho or para to the nitrogen atom) is more susceptible to oxidative addition to the palladium(0) catalyst. In the case of this compound, the chlorine at the 3-position is ortho to the ester group and meta to the nitrogen, while the acetamido group at the 6-position is ortho to the nitrogen. The electronic effects of these substituents will influence the reactivity of the C-Cl bond.

Furthermore, the acetamido group itself possesses an N-H bond that could potentially react under certain cross-coupling conditions, particularly in Buchwald-Hartwig aminations if a strong base is used. This highlights the importance of carefully selecting reaction conditions to achieve the desired transformation without affecting other functional groups.

In halogen-metal exchange reactions, the directing effects of the substituents play a crucial role. The ester and acetamido groups can act as directing groups, potentially influencing the site of metalation if a deprotonation pathway competes with the halogen-metal exchange. The inherent acidity of the N-H proton of the acetamido group must also be considered, as it can be deprotonated by the strong bases used for the exchange.

Derivatization and Analog Synthesis from Methyl 6 Acetamido 3 Chloropicolinate

Rational Design Principles for Novel Derivatives and Analogs

The development of new molecules from the Methyl 6-acetamido-3-chloropicolinate core is guided by established rational design principles, often leveraging bioisosteric replacement and structure-based design. A primary strategy involves using the picolinate (B1231196) structure as a template, inspired by the success of other picolinate-based compounds in various applications, such as herbicides. nih.gov For instance, novel picolinate herbicides like halauxifen-methyl (B1255740) have served as structural templates for designing new derivatives with potent biological activity. nih.gov

Another key principle is the hybridization of pharmacophores, where distinct molecular fragments with known activities are combined into a single scaffold. nih.gov For example, the chloropicolinate moiety, recognized for its herbicidal and antibacterial properties, can be chemically linked to other bioactive moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov

Computational methods are integral to this design process. Molecular docking, for instance, is used to predict how newly designed derivatives might bind to specific protein targets. nih.gov This is exemplified in the design of synthetic auxin herbicides, where derivatives were docked with the auxin-signaling F-box protein 5 (AFB5) to estimate their binding affinity. nih.govnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are frequently constructed. nih.gov These mathematical models correlate structural features of the molecules with their biological activity, providing predictive insights that guide the synthesis of more potent and selective compounds. nih.govresearchgate.net

Synthesis of Variously Substituted Amide and Urea (B33335) Analogues from Picolinate Scaffolds

The amide and ester functionalities of this compound are primary targets for modification. The synthesis of diverse amide and urea analogues from related picolinate scaffolds is a well-established strategy for creating chemical diversity.

A common synthetic route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This picolinic acid derivative can then be coupled with a wide array of amines to form new amide derivatives. Alternatively, the 6-acetamido group can be hydrolyzed to a 6-amino group, which serves as a handle for further modification. This amino group can be reacted with various acid chlorides to generate a library of different amide analogues. nih.gov

Similarly, the synthesis of urea and thiourea (B124793) derivatives is achieved by reacting the 6-amino picolinate intermediate with isocyanates, isothiocyanates, or other urea-forming reagents. nih.gov For instance, a series of novel chloropicolinate amides and ureas were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides or urea and thiourea moieties. nih.govfigshare.com These reactions are typically straightforward and allow for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties. The general synthesis of ureas often employs reagents like phosgene (B1210022) or safer alternatives such as N,N'-Carbonyldiimidazole (CDI). nih.gov

The following table summarizes representative amide and urea analogues synthesized from a chloropicolinate scaffold and their observed biological activity against M. tuberculosis.

| Compound ID | Modification | R Group | Biological Activity (MIC in μg/mL) |

| Amide Analog 1 | Amide Synthesis | 2,4-dichlorobenzoyl | 6.25 |

| Amide Analog 2 | Amide Synthesis | 4-(trifluoromethyl)benzoyl | 12.5 |

| Amide Analog 3 | Amide Synthesis | 3-fluorobenzoyl | 25 |

| Urea Analog 1 | Urea Synthesis | 4-chlorophenyl | 6.25 |

| Urea Analog 2 | Urea Synthesis | 4-fluorophenyl | 50 |

| Data derived from studies on analogous chloropicolinate scaffolds. nih.gov |

Construction of Fused Heterocyclic Ring Systems Involving the Picolinate Core

Fusing new heterocyclic rings to the picolinate core represents a more advanced derivatization strategy, leading to rigid, polycyclic structures with unique three-dimensional shapes. These transformations can significantly alter the molecule's interaction with biological targets.

Cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings. nih.govresearchgate.net The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is particularly useful for synthesizing isoxazolines. mdpi.commdpi.com This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene (a dipolarophile). researchgate.netmdpi.comnih.gov

To apply this to the this compound scaffold, a derivative bearing either a nitrile oxide precursor or an alkene functionality would be required. For example, if an alkene side chain were introduced onto the picolinate ring, it could react with various nitrile oxides to generate a library of picolinate-fused isoxazolines. Conversely, a formyl group (-CHO) could be introduced, converted to an oxime, and then to a nitrile oxide in the presence of an alkene to achieve the same fused ring system. These reactions often proceed with high regioselectivity. nih.gov

Intramolecular cyclization reactions are a key strategy for building fused ring systems directly onto the picolinate core. These reactions involve forming a new bond between two atoms within the same molecule. For this to occur, the picolinate derivative must be synthesized with appropriate reactive functional groups.

One example of such a strategy is the palladium-catalyzed aza-Wacker-type cyclization, which can form new C-N bonds. nih.gov A picolinate derivative containing a suitably positioned alkene and an amide nitrogen could undergo such a transformation to create a fused bicyclic system. nih.gov Another approach involves a cascade reaction where a functionalized side chain cyclizes onto the pyridine (B92270) ring, displacing a leaving group like the chloro substituent. whiterose.ac.uk The nature of the resulting fused ring—be it a four, five, or six-membered ring—can be controlled by the length and composition of the tether and the reaction conditions. researchgate.net

Structure-Activity Relationship (SAR) Studies: A Synthetic Perspective

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological or chemical activity of the derivatives. From a synthetic perspective, SAR guides the design of next-generation compounds.

Studies on related picolinamide (B142947) derivatives have shown that the nature and position of substituents dramatically affect activity. nih.govresearchgate.net For example, altering the substitution pattern on a side chain can significantly influence inhibitory potency and selectivity against different enzymes. nih.gov In the context of herbicides, SAR studies of picolinic acids revealed that replacing the chlorine atom at the 6-position with various aryl-substituted pyrazoles led to compounds with potent herbicidal activity, with some derivatives showing significantly lower IC50 values than commercial herbicides. nih.govnih.gov

The following table illustrates SAR for 6-substituted picolinic acid derivatives and their herbicidal activity against the root growth of Arabidopsis thaliana.

| Compound ID | 6-Position Substituent | Herbicidal Activity (IC50 in μM) |

| V-7 | 5-(2,4-difluorophenyl)-pyrazole | 0.004 |

| V-8 | 5-(4-chlorophenyl)-pyrazole | 0.011 |

| Picloram | Chlorine | 0.224 |

| Halauxifen-methyl | 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) | 0.18 |

| Data derived from studies on analogous picolinic acid scaffolds. nih.gov |

Replacing the acetyl group (CH₃CO-) with other acyl groups of varying size, electronics, and lipophilicity allows for probing the steric and electronic requirements of a potential binding pocket. For example, synthesizing a series of analogues where the acetyl group is replaced by benzoyl, cyclopropylcarbonyl, or other moieties can drastically alter properties. Furthermore, replacing the entire amide linkage with a urea, thiourea, or sulfonamide introduces different hydrogen bonding patterns and geometries. nih.govrsc.org These changes impact the molecule's reactivity, solubility, metabolic stability, and ultimately its biological activity. The synthesis of such analogues, as described in section 4.2, is fundamental to building a comprehensive SAR profile. nih.gov

Exploration of Substituents at Pyridine Ring Positions (e.g., C-3, C-6)

The pyridine core of this compound features two key positions, C-3 and C-6, which are amenable to substitution, enabling the synthesis of a diverse range of analogs.

The C-3 position is activated by the presence of a chloro substituent. This halogen atom serves as a versatile chemical handle for introducing a variety of functional groups through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position. The choice of reaction depends on the desired substituent to be introduced.

The C-6 position is occupied by an acetamido group (-NHCOCH₃). This group can also be a point of modification. One common strategy involves the hydrolysis of the amide bond to yield the corresponding 6-amino derivative. This primary amine can then be acylated with a wide array of acyl chlorides or carboxylic acids to introduce different amide functionalities, thereby modulating the compound's steric and electronic properties.

The table below outlines potential modifications at these positions and the synthetic methods that could be employed.

| Position | Current Substituent | Potential New Substituent | Potential Synthetic Method |

| C-3 | Chloro (-Cl) | Aryl / Heteroaryl | Suzuki or Stille Coupling |

| Alkynyl | Sonogashira Coupling | ||

| Alkyl / Aryl Amines | Buchwald-Hartwig Amination | ||

| Cyano (-CN) | Cyanation (e.g., with Zn(CN)₂) | ||

| C-6 | Acetamido (-NHCOCH₃) | Amino (-NH₂) | Amide Hydrolysis (acidic or basic) |

| Substituted Amido (-NHCOR) | Hydrolysis followed by re-acylation |

These derivatization strategies allow for the fine-tuning of the molecule's properties, which is a critical aspect of designing new therapeutic agents or functional materials.

Variation of the Ester Moiety and its Chemical Consequences

The methyl ester group (-COOCH₃) in this compound is another key site for chemical derivatization. Modifications at this position can significantly alter the compound's physicochemical properties, such as solubility, stability, and its ability to act as a hydrogen bond acceptor.

The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 6-acetamido-3-chloropicolinic acid. nih.gov This reaction is typically achieved under basic conditions (saponification) using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup. The resulting carboxylic acid is a versatile intermediate. It introduces a highly polar, ionizable group that can participate in hydrogen bonding and form salts. This intermediate can be further derivatized, for example, by coupling it with various amines to form a library of amides using standard peptide coupling reagents.

Transesterification is another route for modifying the ester moiety. This process involves reacting the methyl ester with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst to yield a new ester. This allows for the introduction of larger or more complex alkyl or aryl groups, which can modulate the compound's lipophilicity and steric bulk.

The chemical consequences of these variations are summarized in the table below.

| Transformation | Reagents | New Functional Group | Key Chemical Consequences |

| Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) | Increased polarity; introduces H-bond donor and acidic site; enables salt formation and further amide coupling. |

| Transesterification | R-OH, Acid/Base Catalyst | New Ester (-COOR) | Modulates lipophilicity and steric profile; alters susceptibility to enzymatic hydrolysis. |

| Aminolysis | R-NH₂, Heat | Amide (-CONHR) | Introduces H-bond donor (if R=H or alkyl); increases metabolic stability compared to esters. |

Varying the ester moiety is a critical strategy for optimizing a lead compound's pharmacokinetic profile, as esters are common pro-drug functionalities that can be cleaved in vivo by esterase enzymes to release the active carboxylic acid. The rate of this cleavage can be tuned by altering the steric and electronic nature of the alcohol portion of the ester.

Computational and Theoretical Studies on Methyl 6 Acetamido 3 Chloropicolinate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods provide insights into the distribution of electrons and the energy landscape of the compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like Methyl 6-acetamido-3-chloropicolinate, DFT calculations, often using a basis set such as B3LYP/6-311+G(**), would be employed to find the structure that corresponds to the lowest energy state. nih.gov This optimized geometry is crucial for accurately predicting other molecular properties.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational spectra (FTIR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Additionally, TD-DFT (Time-Dependent Density Functional Theory) calculations can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 1: Illustrative Predicted Spectroscopic Data (Hypothetical for this compound)

| Spectroscopic Property | Predicted Value (Illustrative) |

| Main IR Absorption Bands (cm⁻¹) | ~1680 (Amide C=O), ~1720 (Ester C=O), ~1600 (Aromatic C=C) |

| Key Raman Shifts (cm⁻¹) | ~1580 (Pyridine ring stretch), ~1300 (C-N stretch) |

| Maximum UV-Vis Absorption (λmax, nm) | ~280 nm |

Note: This data is hypothetical and serves to illustrate the type of information obtainable from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. researchgate.net

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework would highlight the electron-rich and electron-poor centers, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) (Illustrative) | Implication |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Note: These energy values are illustrative and represent the type of data generated from FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the acetamido and methyl ester groups in this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface.

Studies on similar substituted molecules have shown that steric and electronic effects dictate the preferred conformation. nih.gov For instance, steric hindrance between the substituents on the pyridine (B92270) ring and the acetamido group would likely influence the rotational preference around the C-C and C-N bonds. Understanding the conformational landscape is vital as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Analysis for Key Bond-Forming and Breaking Processes

A transition state represents the highest energy point along a reaction coordinate. By locating and characterizing the transition state structure using computational methods like DFT, chemists can calculate the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For reactions involving this compound, such as hydrolysis or substitution, transition state analysis would be key to understanding the feasibility and kinetics of the process. For example, in a cycloaddition reaction, the analysis can determine whether the mechanism is concerted or stepwise. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction (Focus on Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," molecular docking simulations would be employed to predict how this ligand interacts with a specific protein target. These simulations provide insights into the binding mode and affinity, which are crucial for understanding its potential biological activity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring each conformation to identify the most favorable binding pose.

Protein-Ligand Binding Affinity Prediction through Computational Methods

The prediction of protein-ligand binding affinity is a key objective of computational studies in drug discovery and chemical biology. For "this compound," various computational methods could be utilized to estimate its binding affinity for a given protein target. These methods range from relatively fast but less accurate molecular mechanics-based scoring functions to more computationally intensive but potentially more accurate methods like molecular dynamics (MD) simulations coupled with free energy calculations.

Machine learning models, such as support vector machines (SVM) and random forest (RF), have also emerged as powerful tools for predicting binding affinities. nih.govrsc.org These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govrsc.org For "this compound," descriptors representing its physicochemical properties would be used as input for these models to predict its binding affinity.

An illustrative example of predicted binding affinities for "this compound" with a hypothetical protein target using different computational methods is presented in Table 1.

Table 1: Illustrative Predicted Binding Affinities for this compound

| Computational Method | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Molecular Mechanics Scoring Function | -7.2 |

| MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) | -25.8 |

| MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) | -30.1 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Identification of Key Interaction Motifs (e.g., Hydrogen Bonding, Metal Coordination)

Computational docking and molecular dynamics simulations can identify the key molecular interactions that stabilize the binding of "this compound" to its target protein. These interactions are critical for understanding the specificity and strength of the binding.

Hydrogen Bonding: The structure of "this compound" contains several potential hydrogen bond donors and acceptors. The amide group (-NH-C=O) can act as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). The ester group (-C=O-O-) also has a carbonyl oxygen that can act as a hydrogen bond acceptor. The nitrogen atom in the picolinate (B1231196) ring is another potential hydrogen bond acceptor. Molecular docking studies would pinpoint specific amino acid residues in the protein's binding site that form hydrogen bonds with these functional groups.

Metal Coordination: In metalloproteins, "this compound" could potentially coordinate with a metal ion in the active site. nih.govmdpi.com The nitrogen atom of the picolinate ring and the oxygen atoms of the carbonyl groups are potential metal-coordinating sites. nih.govmdpi.com The geometry of the binding pocket and the nature of the metal ion would determine the feasibility and mode of coordination. nih.govmdpi.com

An illustrative summary of potential key interaction motifs identified through a hypothetical molecular docking simulation is provided in Table 2.

Table 2: Illustrative Key Interaction Motifs for this compound

| Interaction Type | Ligand Group Involved | Interacting Protein Residue (Hypothetical) |

|---|---|---|

| Hydrogen Bond | Amide N-H | Aspartic Acid (Side Chain Carbonyl) |

| Hydrogen Bond | Amide C=O | Serine (Side Chain Hydroxyl) |

| Hydrogen Bond | Picolinate Ring Nitrogen | Tyrosine (Side Chain Hydroxyl) |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Advanced Analytical Methodologies in Research and Development

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the chemical structure of a molecule. These methods provide detailed information about the connectivity of atoms and their chemical environment.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques would be indispensable for the structural assignment of Methyl 6-acetamido-3-chloropicolinate.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, helping to identify adjacent protons on the pyridine (B92270) ring and the acetamido group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be crucial for establishing through-space proximity between protons that are not directly bonded. For instance, it could help determine the relative orientation of the acetamido and methyl ester groups with respect to the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in connecting the various fragments of the molecule, such as linking the methyl protons of the ester and acetamido groups to their respective carbonyl carbons and adjacent atoms in the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 8.1 - 8.3 | 140 - 142 |

| Pyridine-H5 | 7.8 - 8.0 | 115 - 117 |

| NH (Amide) | 9.5 - 10.5 | - |

| OCH₃ (Ester) | 3.8 - 4.0 | 52 - 54 |

| CH₃ (Amide) | 2.1 - 2.3 | 24 - 26 |

| C=O (Ester) | - | 165 - 167 |

| C=O (Amide) | - | 168 - 170 |

| Pyridine-C2 | - | 148 - 150 |

| Pyridine-C3 | - | 130 - 132 |

| Pyridine-C6 | - | 155 - 157 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental composition. For this compound (C₉H₉ClN₂O₃), HRMS would be expected to yield a molecular ion peak with a very specific mass-to-charge ratio (m/z).

| Technique | Expected Measurement | Information Gained |

| ESI-HRMS | [M+H]⁺, [M+Na]⁺ | Precise mass of the protonated or sodiated molecule, confirming the elemental formula C₉H₉ClN₂O₃. The isotopic pattern would also confirm the presence of one chlorine atom. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide groups, and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C/C=N stretches from the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring system, providing a more complete vibrational profile of the molecule.

The combination of IR and Raman data serves as a valuable fingerprint for the compound and can be used for rapid purity assessment.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | 2900 - 3100 |

| C=O Stretch (Amide) | 1680 - 1700 | 1680 - 1700 |

| C=O Stretch (Ester) | 1720 - 1740 | 1720 - 1740 |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 | Not prominent |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide structural information in solution or in a bulk sample, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions such as hydrogen bonding and π-stacking. Obtaining a suitable single crystal of this compound would be a key objective in its comprehensive characterization. The resulting crystallographic data would be deposited in a public database and would be crucial for understanding its physical properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of a pharmaceutical compound and to quantify its concentration. A validated HPLC method would be developed for this compound, specifying the column, mobile phase, flow rate, and detection wavelength. This method would be used to separate the target compound from any starting materials, by-products, or degradation products. The area of the peak corresponding to this compound in the chromatogram would be proportional to its concentration, allowing for accurate quantification and the determination of its purity, typically expressed as a percentage.

| Parameter | Typical Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with potential additives like formic acid or trifluoroacetic acid) |

| Detector | UV-Vis (set at a wavelength of maximum absorbance for the compound) |

| Purity Calculation | Area percent of the main peak relative to the total area of all peaks |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Progress

In the synthesis and purification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical tool. Its primary applications are the monitoring of reaction progress and the identification and quantification of volatile and semi-volatile byproducts. The high separation efficiency of gas chromatography combined with the sensitive and specific detection offered by mass spectrometry makes GC-MS indispensable for ensuring the purity and quality of the final product.

The synthesis of this compound can inadvertently generate a range of volatile impurities. These can originate from unreacted starting materials, intermediates, or side reactions. Given the chlorinated and nitrogen-containing heterocyclic structure of the target compound, potential byproducts may include various isomers, incompletely reacted precursors, or degradation products. GC-MS is particularly well-suited for detecting these trace-level impurities that could be challenging to identify using other techniques.

Monitoring Reaction Progress:

GC-MS allows chemists to track the consumption of reactants and the formation of the product in near real-time. By taking aliquots from the reaction mixture at various time points, quenching them, and analyzing them by GC-MS, a reaction profile can be constructed. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

For instance, in a hypothetical synthesis of this compound, a researcher could monitor the diminishing peak of a key starting material, such as a dichloropicolinate derivative, while observing the emergence and growth of the product peak.

Identification of Volatile Byproducts:

The mass spectrometer component of the GC-MS system fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum for each compound. This "chemical fingerprint" allows for the identification of unknown byproducts by comparing their mass spectra to established libraries or through detailed interpretation of the fragmentation patterns.

Common volatile byproducts in the synthesis of related heterocyclic compounds can include under-acetylated or over-chlorinated species. The ability to identify these specific impurities provides valuable insights into the reaction mechanism and helps in refining the purification process.

Hypothetical GC-MS Analysis of Reaction Mixture:

The following table represents a hypothetical dataset from a GC-MS analysis of a crude reaction mixture for the synthesis of this compound. This data illustrates how GC-MS can be used to assess reaction completion and impurity profiles.

| Retention Time (min) | Detected Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |

| 5.8 | Dichloromethane (Solvent) | 84 | 49, 86 | - |

| 8.2 | Pyridine | 79 | 52, 79 | 0.5 |

| 12.5 | Methyl 3,6-dichloropicolinate | 205 | 146, 174, 207 | 2.1 |

| 15.3 | Methyl 6-amino-3-chloropicolinate | 186 | 127, 155, 186 | 3.4 |

| 18.9 | This compound | 228 | 169, 186, 228 | 93.8 |

| 20.1 | Di-acetylated byproduct | 270 | 186, 228, 270 | 0.2 |

This table is interactive. Users can sort the data by clicking on the column headers.

Detailed Research Findings:

Furthermore, investigations into the catalytic synthesis and transformation of pyridine compounds frequently rely on GC-MS to determine product yields and identify byproducts, showcasing the versatility of the technique. nih.govrsc.org The fragmentation patterns of pyridine rings and their derivatives are well-documented, aiding in the structural elucidation of unknown compounds detected in the reaction mixture. nist.govhmdb.ca

The following table summarizes potential volatile byproducts that could be identified by GC-MS during the synthesis of this compound, based on common side reactions in related syntheses.

| Potential Byproduct | Potential Origin |

| Methyl 3,6-dichloropicolinate | Unreacted starting material |

| Methyl 6-amino-3-chloropicolinate | Incomplete acetylation |

| 6-Acetamido-3-chloropicolinic acid | Hydrolysis of the methyl ester |

| Dechlorinated product | Reductive dehalogenation side reaction |

| Isomeric products | Non-regioselective reactions |

This table is interactive. Users can sort the data by clicking on the column headers.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly prioritizing environmentally benign processes, a trend that directly impacts the future synthesis of Methyl 6-acetamido-3-chloropicolinate. Future research will likely focus on developing synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for picolinates, the chemical family to which this compound belongs, often rely on multi-step procedures with potentially harsh reagents. Greener alternatives could involve the use of catalytic systems that operate under milder conditions. For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant advancement. Researchers are exploring methods like microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. acs.orgnih.gov Furthermore, the use of environmentally friendly solvents, such as water or ethanol, is a key aspect of green chemistry that could be applied to the synthesis of this compound. ijpsonline.com The principles of green chemistry also encourage the use of renewable feedstocks, and future research may investigate bio-based routes to the pyridine (B92270) core of the molecule. A patent for a green synthesis of chromium picolinate (B1231196) highlights the industrial interest in such sustainable methods. researchgate.netgoogle.com

Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

The functional groups present in this compound—a chloro substituent, an acetamido group, and a methyl ester on a pyridine ring—offer a rich playground for exploring novel chemical reactivity. The chlorine atom, in particular, is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions could be used to introduce a wide array of substituents at the 3-position, leading to a library of novel derivatives with diverse properties.

Future research will likely focus on employing modern catalytic methods to achieve these transformations with high efficiency and selectivity. nih.gov For example, photoredox catalysis could enable previously inaccessible transformations under mild conditions. acs.org The development of novel catalytic systems, potentially involving earth-abundant metals, for the functionalization of the pyridine ring is another promising area. nih.govorganic-chemistry.org Understanding the interplay between the different functional groups and their influence on the reactivity of the pyridine ring will be crucial for designing selective synthetic strategies. rsc.org

Design of Advanced Derivatives for Specific Research Applications

The core structure of this compound serves as a valuable scaffold for the design of more complex molecules with tailored functionalities. The strategic modification of this compound could lead to advanced derivatives with applications in diverse fields.

Optoelectronic Materials: Picolinate derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ossila.commdpi.commdpi.comrsc.org By strategically modifying the substituents on the pyridine ring, it may be possible to tune the photophysical properties of the resulting molecules, such as their absorption and emission wavelengths. nih.gov Future research could involve the synthesis of oligomeric or polymeric materials derived from this compound to explore their potential in flexible displays and solar cells.

Ligand Scaffolds: The nitrogen atom in the pyridine ring and the oxygen atoms of the ester and amide groups make this compound an interesting candidate for development as a ligand in coordination chemistry. rsc.orgfrontiersin.org By introducing additional coordinating groups, it could be transformed into a multidentate ligand capable of forming stable complexes with a variety of metal ions. acs.orgnih.gov These complexes could find applications in catalysis, sensing, or as imaging agents.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and development of new molecules and reactions. arxiv.orgresearchgate.net

Multicomponent Reactions and Flow Chemistry Approaches for Efficient Synthesis

To meet the potential demand for this compound and its derivatives, efficient and scalable synthetic methods are essential.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.comrsc.org The synthesis of this compound could be adapted to a flow process, allowing for the continuous production of the compound with high purity and reproducibility. This would be particularly beneficial for industrial-scale manufacturing.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-acetamido-3-chloropicolinate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 6-amino-3-chloropicolinic acid with acetic anhydride to introduce the acetamido group.

- Step 2 : Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Critical Variables : Solvent polarity (DMF or THF), reaction temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for coupling reactions) significantly impact yield. Microwave-assisted synthesis (e.g., 120°C for 1 hour) can enhance reaction efficiency .

Q. Table 1: Comparison of Reaction Conditions

| Method | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | DMF | K₂CO₃ | 80°C | 65–70 |

| Microwave-Assisted | 1,4-Dioxane | Pd(PPh₃)₂Cl₂ | 120°C | 85–90 |

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming functional groups (e.g., acetamido CH₃ at ~2.1 ppm, methyl ester at ~3.9 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.6) and fragmentation patterns .

- HPLC-PDA : Quantifies purity (>98% recommended for research use) and detects impurities .

Best Practice : Always cross-validate results with COA (Certificate of Analysis) and SDS documentation for batch-specific data .

Q. How should researchers handle purification and storage of this compound?

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

- Catalyst Screening : Test palladium vs. copper catalysts for coupling reactions—Pd(PPh₃)₂Cl₂ improves regioselectivity in halogenated pyridines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave irradiation reduces side reactions .

- Case Study : A 15% yield increase was achieved by substituting CsF for K₂CO₃ as a base, enhancing nucleophilicity .

Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?

- Chlorine Substituent : Enhances electrophilicity at the 3-position, enabling Suzuki-Miyaura cross-coupling .

- Acetamido Group : Acts as a hydrogen-bond donor, influencing binding affinity in enzyme inhibition studies. Compare with analogs like Methyl 6-bromo-3-chloropicolinate, where bromine increases steric hindrance .

Q. Table 2: Reactivity Comparison with Analogs

| Compound | Reactivity in Cross-Coupling | Bioactivity (IC₅₀) |

|---|---|---|

| This compound | High (Cl as leaving group) | 12 nM (kinase X) |

| Methyl 6-bromo-3-chloropicolinate | Moderate (Br less reactive) | 45 nM (kinase X) |

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

- Data Triangulation : Replicate experiments using published protocols (e.g., microwave vs. conventional heating) .

- Variable Control : Assess batch-to-batch purity (via HPLC) and solvent dryness—residual water can hydrolyze the ester group .

- Case Study : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from impurities in commercial batches; always request COA and validate with in-house QC .

Q. What methodological approaches ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.